

# Application Notes and Protocols for FGFR4 Inhibition in Animal Models

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## Compound of Interest

Compound Name: *Fgfr-IN-4*

Cat. No.: *B12405997*

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## Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand, fibroblast growth factor 19 (FGF19), can be an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 is a promising therapeutic strategy. These application notes provide an overview of the dosage, administration, and experimental protocols for selective FGFR4 inhibitors in preclinical animal models, using publicly available data on compounds such as Fisogatinib (BLU-554) and BLU9931 as representative examples.

## Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of selected FGFR4 inhibitors in various animal models.

Table 1: In Vitro Potency of Selective FGFR4 Inhibitors

Compound	Target	IC50 (nM)	Cell Line(s)	Reference(s)
Fisogatinib (BLU-554)	FGFR4	5	-	[1][2]
FGFR1	624	-	[3]	
FGFR2	>1000	-	[3]	
FGFR3	2203	-	[3]	
Roblitinib (FGF-401)	FGFR4	1.9	-	[4][5]
FGFR1, 2, 3	>10,000	-	[4]	
BLU9931	FGFR4	3	Hep 3B, HuH7, JHH7	[6]
H3B-6527	FGFR4	-	Hep3B	[7][8][9]
Irpagratinib (ABSK011)	FGFR4	<10	-	[10]

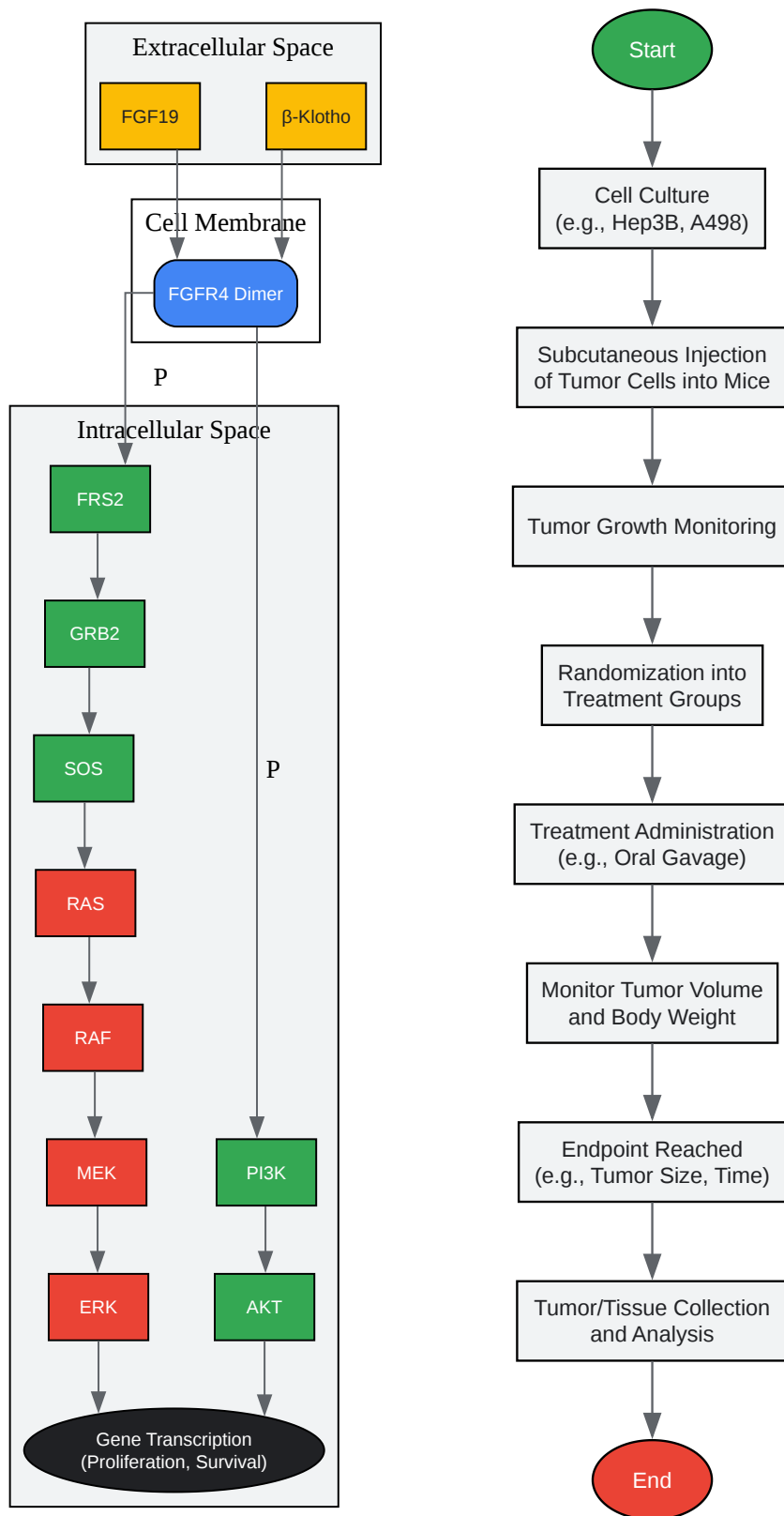
Table 2: In Vivo Dosage and Efficacy of Selective FGFR4 Inhibitors in Mouse Xenograft Models

Compound	Animal Model	Tumor Model	Dosage and Administration	Efficacy	Reference(s)
Fisogatinib (BLU-554)	Mice	Hep3B, LIX-066 (HCC Xenografts)	Oral, dose-dependent	Potent, dose-dependent tumor regressions.	[11]
FVB/NRj Mice	-	10 mg/kg, oral gavage	High liver-to-plasma ratio.	[1]	
Roblitinib (FGF-401)	Mice (C57BL/6)	Hep3B (HCC Xenograft)	10-100 mg/kg, oral gavage, twice daily for 10 days	30 mg/kg showed maximal inhibition of tumor growth.	[4]
BLU9931	Mice	Hep 3B (HCC Xenograft)	10, 30, 100 mg/kg, oral, twice daily for 21 days	Dose-dependent tumor growth inhibition.	[6][12]
Mice	A498 (ccRCC Xenograft)	30, 100 mg/kg, oral, once daily, 5 times/week for 2 weeks	Significant tumor volume reduction.	[13]	
H3B-6527	Mice	Hep3B (HCC Xenograft)	300 mg/kg, twice daily	Single-agent efficacy causing tumor regression.	[7]

## Signaling Pathways and Experimental Workflows

### FGFR4 Signaling Pathway

Activation of FGFR4 by its ligand FGF19, in the presence of the co-receptor  $\beta$ -Klotho, leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[\[14\]](#)[\[15\]](#)



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